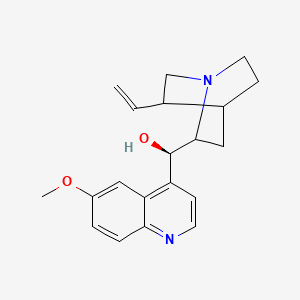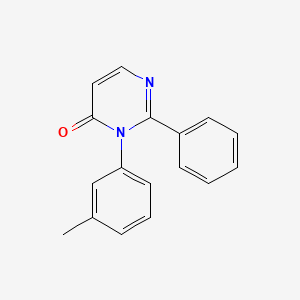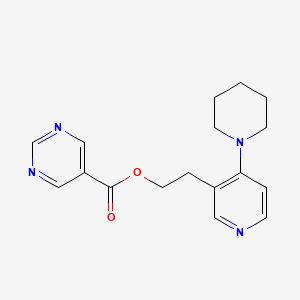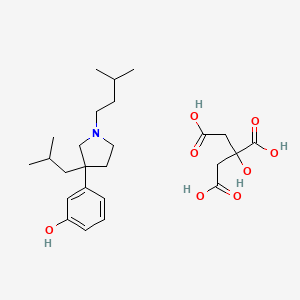
2,6-Diamino-5-(pent-4-en-1-yl)pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diamino-5-(pent-4-en-1-yl)pyrimidin-4(1H)-one is a heterocyclic organic compound that features a pyrimidine ring substituted with amino groups and a pentenyl side chain. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(pent-4-en-1-yl)pyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One possible route could involve the reaction of a pentenyl-substituted amine with a suitable pyrimidine precursor in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pentenyl side chain.
Reduction: Reduction reactions could target the pyrimidine ring or the side chain.
Substitution: Amino groups on the pyrimidine ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
2,6-Diamino-5-(pent-4-en-1-yl)pyrimidin-4(1H)-one may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for compounds like 2,6-Diamino-5-(pent-4-en-1-yl)pyrimidin-4(1H)-one would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diaminopyrimidin-4(1H)-one: Lacks the pentenyl side chain.
5-(Pent-4-en-1-yl)pyrimidin-4(1H)-one: Lacks the amino groups.
2,4,6-Triaminopyrimidine: Contains an additional amino group.
Uniqueness
2,6-Diamino-5-(pent-4-en-1-yl)pyrimidin-4(1H)-one is unique due to the combination of its amino groups and pentenyl side chain, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
647831-35-4 |
|---|---|
Formule moléculaire |
C9H14N4O |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2,4-diamino-5-pent-4-enyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N4O/c1-2-3-4-5-6-7(10)12-9(11)13-8(6)14/h2H,1,3-5H2,(H5,10,11,12,13,14) |
Clé InChI |
RINWZTOKXMDQGS-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCC1=C(N=C(NC1=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


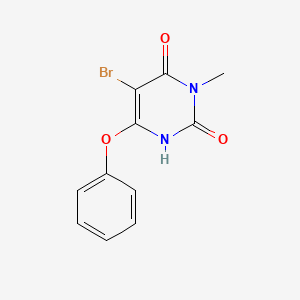

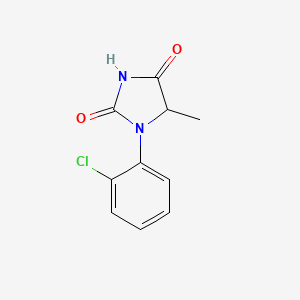
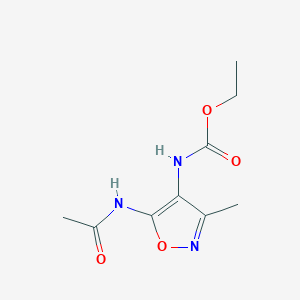
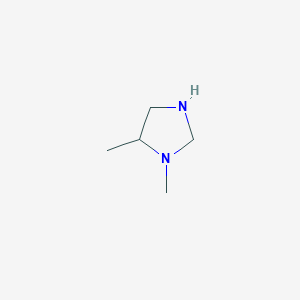
![ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate](/img/structure/B12908931.png)
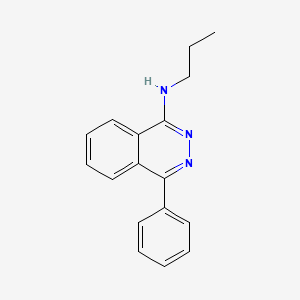
![{6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B12908938.png)
![[1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium](/img/structure/B12908952.png)
![1-Methylcyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12908953.png)
